molecular formula C19H18ClN3O4 B2583693 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 931748-96-8

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B2583693
CAS No.: 931748-96-8
M. Wt: 387.82
InChI Key: HWMGPZBIVIRASJ-UHFFFAOYSA-N
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Description

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a furan-2-yl moiety at position 2, and a 3-methoxypropylamino group at position 5. The furan ring is further modified with a 4-chlorophenoxymethyl substituent.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-24-10-2-9-22-18-16(11-21)23-19(27-18)17-8-7-15(26-17)12-25-14-5-3-13(20)4-6-14/h3-8,22H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGPZBIVIRASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable leaving group on the furan ring.

    Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving an amide and a nitrile group.

    Attachment of the methoxypropyl group: This step typically involves an alkylation reaction where a methoxypropyl halide reacts with an amine group on the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of nitriles.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the chlorophenoxy group.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The furan and oxazole rings may play a role in binding to biological targets, while the chlorophenoxy group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Furan Substituent Amino Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Chlorophenoxymethyl 3-Methoxypropyl C20H18ClN3O4 423.83
Compound 4-Methoxyphenoxymethyl 4-Fluorobenzyl C23H18FN3O4 419.41
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile 4-Methoxyphenyl –NH2 C13H10N2O2 234.23

Comparison with Analogous Syntheses

  • Compound : Likely synthesized via a similar cyclocondensation strategy, substituting 4-fluorobenzylamine for 3-methoxypropylamine.

Physicochemical Profiling

  • Lipophilicity: The target compound’s 4-chlorophenoxy group increases logP compared to the 4-methoxy analog (), enhancing membrane permeability but reducing solubility.
  • Solubility : The 3-methoxypropyl chain’s ether oxygen may improve aqueous solubility relative to the fluorobenzyl group in the analog .

Biological Activity

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity, including:

  • Furan ring
  • Oxazole ring
  • Chlorophenoxy group
  • Carbonitrile moiety

The structural complexity suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. A study on related oxazole compounds highlighted their effectiveness against various bacterial strains. For instance, compounds with similar structures demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Target Organism
81.6Candida albicans
120.8Candida tropicalis
1520S. aureus
1618E. coli

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy.

Anticancer Activity

Oxazole derivatives have also been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain oxazole compounds have been shown to induce apoptosis in cancer cell lines, indicating their potential as therapeutic agents.

A recent review highlighted that modifications in the oxazole structure can significantly enhance anticancer activity. The introduction of specific substituents can increase binding affinity to cancer-related targets.

Case Study:
A study involving a series of oxazole derivatives found that those with chlorophenoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. This suggests that the chlorophenoxy group may play a crucial role in enhancing biological activity.

The exact mechanism by which This compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways, which could lead to modulation of cellular responses.

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